molecular formula C8H4F3N3S B13690789 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690789
M. Wt: 231.20 g/mol
InChI Key: XKOFZGQUIZHNIJ-UHFFFAOYSA-N
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Description

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a fluorinated heterocyclic compound of significant interest in chemical and pharmaceutical research. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, coupled with a 2,3,5-trifluorophenyl substituent. The incorporation of fluorine atoms is a strategic modification in medicinal chemistry, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . The 1,3,4-thiadiazole class has demonstrated a broad spectrum of biological properties, making it a versatile template for developing new therapeutic and agrochemical agents . Researchers are exploring such derivatives for their potential insecticidal, fungicidal, and herbicidal activities . Furthermore, structurally similar (pyrazol-3-yl)-1,3,4-thiadiazol-2-amine compounds have been investigated for their antituberculosis properties in patent literature, indicating the potential of this chemical class in infectious disease research . The mechanism of action for these compounds typically involves interaction with specific enzymatic targets, potentially acting as enzyme inhibitors that disrupt crucial cellular processes in pathogens or unwanted cells . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H4F3N3S

Molecular Weight

231.20 g/mol

IUPAC Name

5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4F3N3S/c9-3-1-4(6(11)5(10)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI Key

XKOFZGQUIZHNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NN=C(S2)N)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3,5-trifluoroaniline with thiocarbonyl diimidazole. The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent(s) Biological Activity Key Structural Features Synthesis Method Reference
5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine 2,3,5-Trifluorophenyl Not explicitly reported High electronegativity, planarity Likely cyclocondensation with fluorinated precursors N/A
5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine [2] 4-(Phenylamino)phenyl Antifungal (comparable to Flukanazole) Planar, hydrogen-bonding capacity IR/UV/NMR-confirmed synthesis
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine [3, 11] 3,5-Dimethylphenyl, methylsulfanyl Insecticidal, fungicidal Intramolecular C–H···N H-bonds, planar Toluene reflux, acetone crystallization
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine [9] 4-Pyridyl Not reported Two independent molecules, N–H···N H-bonding Ethanol crystallization
2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole [6] 4-Chloro-2-(2-chlorophenoxy) Anticonvulsant (ED₅₀: 20–35 mg/kg) Bulky substituents, halogen-rich POCl₃-mediated cyclization
Key Observations:
  • Planarity and Conformation : Analogs like the 3,5-dimethylphenyl derivative exhibit planarity (r.m.s. deviation: 0.149 Å) due to intramolecular hydrogen bonds , while the pyridyl analog shows variable dihedral angles (18.2°–30.3°) between the thiadiazole and aromatic rings . The trifluorophenyl group may induce similar conformational rigidity.
  • Synthetic Routes : Most analogs are synthesized via cyclocondensation of substituted precursors with thiosemicarbazide or POCl₃-mediated cyclization . Fluorinated derivatives likely require specialized fluorinated starting materials.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like the 3,5-dimethylphenyl derivative form layered structures via intermolecular C–H···N hydrogen bonds , while the pyridyl derivative adopts a 2D supramolecular network via N–H···N interactions . The trifluorophenyl group’s electronegativity may promote similar cohesive crystal packing.
  • Solubility and Stability : Fluorinated compounds generally exhibit lower aqueous solubility but higher thermal and oxidative stability. This contrasts with methyl or pyridyl groups, which enhance solubility via polar interactions.

Biological Activity

5-(2,3,5-Trifluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C8H4F3N3S
  • CAS Number : 3026696-77-2
  • Structure : The compound features a thiadiazole ring with a trifluorophenyl substituent, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atoms.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells via the caspase pathway. This pathway is crucial for programmed cell death and is often dysregulated in cancer .
    • It also acts as an inhibitor of key enzymes involved in cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
  • In Vitro Studies :
    • In MTT assays involving various cancer cell lines (e.g., PC3 prostate cancer and MCF7 breast cancer), compounds derived from thiadiazoles exhibited significant cytotoxicity with IC50 values indicating potent anti-proliferative effects .
    • For instance, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of exposure .
CompoundCell LineIC50 (µM)Reference
This compoundLoVo2.44
This compoundMCF723.29

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Cytotoxicity Testing :
    • The compound has been tested against various bacterial strains where it exhibited notable antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting critical metabolic pathways .
  • Case Studies :
    • In one study evaluating the antimicrobial efficacy of related thiadiazole derivatives against E. coli and Salmonella typhi, compounds showed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
MicroorganismZone of Inhibition (mm)Concentration (μg/disk)Reference
E. coli15500
Salmonella typhi19500

Toxicological Studies

In addition to its therapeutic potential, the toxicity profile of this compound has been evaluated using Daphnia magna as a model organism:

  • The results indicated low toxicity levels at therapeutic concentrations which supports its further development as a drug candidate .

Q & A

Basic: What are the standard synthetic routes for 5-(2,3,5-trifluorophenyl)-1,3,4-thiadiazol-2-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves cyclocondensation of a trifluorophenyl-substituted carboxylic acid derivative (e.g., 2,3,5-trifluorobenzohydrazide) with thiosemicarbazide, followed by oxidative cyclization using agents like POCl₃ or H₂SO₄ . For example, analogous compounds (e.g., 5-(3-iodophenyl) derivatives) are synthesized under reflux with toluene or ethanol, followed by crystallization from acetone or ethanol to achieve >95% purity . Purity validation requires HPLC (≥99% purity threshold), NMR (to confirm substituent positions), and elemental analysis (C, H, N, S within ±0.4% theoretical values) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, related thiadiazoles (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) are analyzed using SHELXL for refinement, revealing planarity (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonds (C–H···N, ~2.5 Å) . Spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., trifluorophenyl substituents show distinct splitting patterns).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretching) and 1600 cm⁻¹ (C=N/C–S vibrations) .
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ .

Advanced: How do electronic effects of the 2,3,5-trifluorophenyl group influence the compound’s reactivity and biological activity?

Methodological Answer:
The trifluorophenyl group enhances lipophilicity (logP ~2.8) and electron-withdrawing effects, stabilizing the thiadiazole ring and modulating bioactivity. Comparative studies on halogenated analogs (e.g., 5-(3-iodophenyl) vs. 5-(3-fluorophenyl)) show that fluorine’s high electronegativity increases binding affinity to enzymes like kinases (~10-fold higher IC₅₀ vs. chloro analogs) . Computational studies (DFT) can quantify substituent effects:

  • HOMO-LUMO gaps : Lower gaps (~4.5 eV) correlate with enhanced electrophilic reactivity.
  • Molecular docking : Trifluorophenyl derivatives show stronger π-π stacking with protein active sites (e.g., EGFR kinase) .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?

Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer IC₅₀ varying by >50% across studies) often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .
  • Metabolic stability tests : Assess compound degradation in microsomal models (e.g., CYP3A4 interactions) .
  • Structural analogs : Compare 5-(2,3,5-trifluorophenyl) with 5-(3,5-difluorophenyl) derivatives to isolate substituent effects .

Advanced: How can computational methods optimize the design of derivatives targeting specific enzymes?

Methodological Answer:
A multi-step workflow is recommended:

Virtual screening : Use MolPort or ZINC databases to mine analogs with similar scaffolds.

Docking simulations (AutoDock Vina) : Prioritize derivatives with binding energies ≤−8.0 kcal/mol for kinases .

MD simulations (GROMACS) : Validate stability of ligand-protein complexes over 100 ns trajectories.

ADMET prediction (SwissADME) : Optimize pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.1 ng/mL .
  • UV-Vis : Quantify at λ = 270 nm (ε ~12,000 M⁻¹cm⁻¹) in PBS buffer (pH 7.4) .
  • Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) for cellular uptake studies .

Advanced: What are the crystallographic challenges in analyzing this compound, and how are they addressed?

Methodological Answer:
Crystallization difficulties arise from flexible substituents (e.g., trifluorophenyl rotation). Solutions include:

  • Slow evaporation : From acetone/ethanol (1:1) at 4°C for 7 days .
  • Hirshfeld surface analysis : To identify dominant intermolecular interactions (e.g., N–H···N, C–F···π) .
  • TWINABS for twinning correction : Critical for low-symmetry space groups (e.g., P 1) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:
Stability studies (pH 1–10, 25–60°C) reveal:

  • Acidic conditions (pH <3) : Hydrolysis of the thiadiazole ring (t₁/₂ ~2 h).
  • Neutral/basic conditions : Stable for >24 h (UV monitoring at 270 nm) .
    Experimental designs must:
  • Avoid prolonged heating (>60°C) during synthesis.
  • Use phosphate buffers (pH 7.4) for in vitro assays .

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